molecular formula C11H15FN2O3 B8294534 {3-[(2-Fluoro-4-nitrophenyl)oxy]propyl}dimethylamine CAS No. 221198-63-6

{3-[(2-Fluoro-4-nitrophenyl)oxy]propyl}dimethylamine

Cat. No. B8294534
Key on ui cas rn: 221198-63-6
M. Wt: 242.25 g/mol
InChI Key: FHBROXVAWOEBSI-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

In an analogous procedure to Example 125, 343 mg of the title compound was prepared from {3-[(2-fluoro-4-nitrophenyl)oxy]propyl}dimethylamine to give the desired intermediate as brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.89-1.96 (m, 2H), 2.24 (s, 6H), 2.44 (t, 2H, J=7.1 Hz), 3.49 (brs, 2H), 3.99 (t, 2H, J=6.5 Hz), 6.36 (d, 1H, J=8.6 Hz), 6.45 (dd, 1H, J=12.6 and 2.7 Hz), and 6.81 (dd, 1H, J=9.0 and 9.0 Hz).
Name
title compound
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC=C(F)C=1C(NC1C=CC=C(C2C(C3C=CN=C(NC4C=CC(OC[C@@H]5CCCN5C)=C(F)C=4)N=3)=C3C=CC=CN3N=2)C=1)=O.[F:49][C:50]1[CH:55]=[C:54]([N+:56]([O-])=O)[CH:53]=[CH:52][C:51]=1[O:59][CH2:60][CH2:61][CH2:62][N:63]([CH3:65])[CH3:64]>>[CH3:65][N:63]([CH3:64])[CH2:62][CH2:61][CH2:60][O:59][C:51]1[CH:52]=[CH:53][C:54]([NH2:56])=[CH:55][C:50]=1[F:49]

Inputs

Step One
Name
title compound
Quantity
343 mg
Type
reactant
Smiles
FC1=C(C(=O)NC2=CC(=CC=C2)C2=NN3C(C=CC=C3)=C2C2=NC(=NC=C2)NC2=CC(=C(C=C2)OC[C@H]2N(CCC2)C)F)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCCOC1=C(C=C(N)C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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